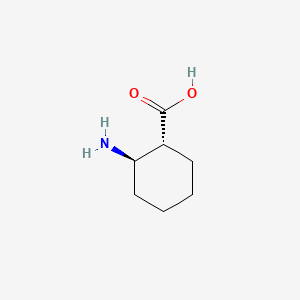

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-19-0, 26685-83-6 | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Foreword: The Significance of Stereochemistry in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. (1R,2R)-2-Aminocyclohexanecarboxylic acid, a conformationally constrained β-amino acid, represents a pivotal chiral building block. Its rigid cyclohexane backbone allows for the construction of peptides and peptidomimetics with well-defined secondary structures, making it an invaluable scaffold for targeting protein-protein interactions and designing potent enzyme inhibitors. This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this crucial molecule in its enantiomerically pure form, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure this compound

The synthesis of a single enantiomer of a chiral compound presents a significant challenge. The primary strategies to obtain enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: This "chiral-by-design" approach utilizes chiral catalysts or auxiliaries to directly guide the formation of the desired (1R,2R) stereoisomer from a prochiral starting material. This is often the most elegant and efficient strategy in terms of atom economy.

-

Classical Resolution: This traditional yet robust method involves the synthesis of a racemic mixture (an equal mixture of both enantiomers) of the target molecule, followed by separation of the desired enantiomer. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which possess different physical properties and can be separated by techniques such as fractional crystallization.

-

Enzymatic Resolution: A powerful and "green" alternative to classical resolution, this method employs enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Lipases are commonly used for this purpose in a process known as kinetic resolution.

The choice of strategy depends on various factors including the desired scale of synthesis, cost of reagents and catalysts, and the available laboratory equipment and expertise.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most direct route to the target molecule, avoiding the need to synthesize and then discard the unwanted enantiomer. A prominent and well-documented strategy involves the use of a chiral auxiliary to direct a stereoselective reduction.

Chiral Auxiliary-Mediated Synthesis

This method relies on temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs subsequent chemical transformations to occur on one face of the molecule, leading to the desired stereochemistry in the product. A well-established procedure, while detailed for the (1S,2S)-enantiomer, provides a clear roadmap that can be adapted to synthesize the (1R,2R)-enantiomer by starting with the enantiomer of the chiral building block.[1]

The core of this strategy is the highly stereoselective alkali metal in ammonia reduction (a Birch reduction) of a chiral pyrrolobenzodiazepine-5,11-dione, which is constructed from a derivative of L-proline (for the (1S,2S)-product) or D-proline (for the (1R,2R)-product).[1]

Conceptual Workflow:

Figure 1: Workflow for chiral auxiliary-mediated synthesis.

Mechanism of Stereocontrol: The stereochemical outcome is determined during the Birch reduction. The chiral proline-derived portion of the pyrrolobenzodiazepine molecule effectively shields one face of the aromatic ring system from the approach of the solvated electrons and subsequent protonation, leading to the formation of the cyclohexadiene intermediate with a defined stereochemistry. Subsequent hydrogenation of the remaining double bonds and hydrolysis of the auxiliary yields the trans-amino acid derivative.

Detailed Experimental Protocol (Adapted for 1R,2R):

This protocol is adapted from a validated procedure for the (1S,2S)-enantiomer.[1]

-

Synthesis of the Chiral Precursor: Begin with the synthesis of the corresponding (5aR,9aR,11aR)-Perhydro-5H-pyrrolo[2,1-c][2][3]benzodiazepine-5,11-dione from D-proline.

-

Stereoselective Reduction: In a flask equipped for low-temperature reactions, dissolve the chiral precursor in anhydrous THF and liquid ammonia at -78 °C. Add small pieces of lithium metal until a persistent blue color is observed. Stir the reaction for several hours, then quench with a proton source (e.g., isopropanol).

-

Methanolysis and Amine Formation: After workup, treat the reduced product with concentrated sulfuric acid in methanol under reflux to open the lactam rings and form the methyl ester of the amino acid.[1]

-

N-Tosylation: The crude amine is then protected with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine in THF to yield the N-tosylated product.[1]

-

Hydrolysis and Isolation: The final step involves hydrolysis of the ester and amide functionalities using 6 M sulfuric acid at reflux. After extraction and purification, the (1R,2R)-2-(N-Tosylamino)cyclohexanecarboxylic acid is obtained. The tosyl group can be removed under harsh conditions if the free amino acid is required.

Asymmetric Hydrogenation

Modern asymmetric catalysis provides powerful alternatives. The asymmetric hydrogenation of a suitable prochiral enamine or β-enamino ester is a highly attractive, atom-economical route.[3][4] This approach utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, to deliver hydrogen across the double bond from a specific face.

Conceptual Workflow:

Figure 2: Workflow for asymmetric hydrogenation.

Mechanism of Stereocontrol: The prochiral β-enamino ester coordinates to the chiral metal catalyst. The chiral ligand environment creates a steric and electronic bias, forcing the substrate to adopt a specific orientation. The hydrogen molecule then adds to the coordinated double bond from the less hindered face, establishing the two new stereocenters with high diastereoselectivity and enantioselectivity.[2][5]

Classical Resolution: The Power of Diastereomeric Separation

Classical resolution remains a widely used and reliable method, particularly for large-scale synthesis where the cost of chiral catalysts or auxiliaries may be prohibitive. The strategy involves reacting the racemic trans-2-aminocyclohexanecarboxylic acid, typically after N-protection (e.g., as the N-benzoyl derivative), with a readily available, enantiomerically pure natural product, such as an alkaloid (e.g., brucine, cinchonidine) or tartaric acid.[6]

This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

Conceptual Workflow:

Figure 3: Workflow for classical resolution via diastereomeric salts.

Detailed Experimental Protocol (Conceptual):

-

Preparation of Racemic N-Benzoyl Derivative: Synthesize racemic trans-2-aminocyclohexanecarboxylic acid and protect the amino group with benzoyl chloride under Schotten-Baumann conditions.

-

Salt Formation: Dissolve the racemic N-benzoyl acid in a suitable hot solvent (e.g., ethanol, acetone, or a mixture). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-brucine) in the same hot solvent.

-

Fractional Crystallization: Combine the two solutions. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

-

Isolation and Purification: Collect the crystals by filtration. The optical purity of the crystallized salt can be enhanced by recrystallization from the same solvent.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and the resolving agent, breaking the salt.

-

Extraction and Deprotection: Extract the N-benzoyl amino acid into an organic solvent. The benzoyl group can then be removed by acid hydrolysis to yield the final enantiomerically pure this compound.

Enzymatic Kinetic Resolution: A Green and Selective Approach

Enzymatic kinetic resolution (EKR) is a highly efficient method that leverages the stereoselectivity of enzymes. In this process, an enzyme catalyzes a reaction on a racemic starting material, but reacts at a much faster rate with one enantiomer than the other. This results in a mixture of the unreacted starting material (enriched in the slower-reacting enantiomer) and the product (derived from the faster-reacting enantiomer).

For the synthesis of this compound, a common strategy is the lipase-catalyzed resolution of a racemic ester derivative. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective at catalyzing the hydrolysis or acylation of esters with high enantioselectivity.[7][8]

Conceptual Workflow (via Hydrolysis):

Figure 4: Workflow for enzymatic kinetic resolution.

Mechanism of Selectivity: The active site of a lipase is a chiral environment. The two enantiomers of the racemic ester bind to the active site differently. For one enantiomer (the "matched" substrate), the ester group is positioned optimally for catalysis by the enzyme's active site residues (e.g., the catalytic triad of serine, histidine, and aspartate). The other enantiomer (the "mismatched" substrate) binds in a non-productive or less favorable orientation, leading to a much slower rate of reaction. The key is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

Detailed Experimental Protocol (Conceptual):

-

Substrate Preparation: Synthesize the racemic methyl or ethyl ester of N-protected (e.g., N-Boc) trans-2-aminocyclohexanecarboxylic acid.

-

Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution or a biphasic system. Add the lipase, often in an immobilized form (e.g., Novozym 435) for easier recovery and reuse.[8]

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle stirring. Monitor the progress of the reaction by techniques such as chiral HPLC or by monitoring the consumption of base (if hydrolysis is performed without a buffer).

-

Workup at 50% Conversion: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

-

Separation: Separate the unreacted ester from the product acid. This is typically straightforward due to their different solubilities. The acid can be extracted into a basic aqueous phase, leaving the ester in the organic phase.

-

Hydrolysis: The recovered, enantiomerically enriched ester (e.g., the (1R,2R)-ester) is then hydrolyzed under standard acidic or basic conditions to yield the target this compound.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route is a critical decision in any drug development program. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.

| Parameter | Asymmetric Synthesis (Chiral Auxiliary) | Classical Resolution | Enzymatic Kinetic Resolution | Asymmetric Synthesis (Catalytic) |

| Theoretical Max. Yield | 100% | 50% | 50% | 100% |

| Typical Enantiomeric Excess (ee) | >98% | >99% (after recrystallization) | >99% | 90% to >99%[9] |

| Key Reagents | Chiral auxiliary (e.g., D-proline), stoichiometric reducing agents | Racemic acid, chiral resolving agent (e.g., brucine) | Racemic ester, lipase | Prochiral substrate, chiral catalyst (e.g., Rh-phosphine complex) |

| Scalability | Moderate; stoichiometry of auxiliary can be costly. | High; well-suited for large-scale production. | High; enzymes are efficient catalysts. | High; low catalyst loadings are effective. |

| "Green" Chemistry Aspects | Use of stoichiometric, often hazardous reagents (e.g., Li/NH3). | Often requires multiple crystallization steps, leading to high solvent usage. | Biodegradable catalysts (enzymes), mild conditions (aqueous media, low T). | Low catalyst waste, high atom economy. |

| Primary Advantage | Direct access to the desired enantiomer in high purity. | Methodologically simple and robust, uses inexpensive reagents. | High selectivity, mild reaction conditions, reusable catalyst. | Most atom-economical, high throughput potential. |

| Primary Disadvantage | Cost and recovery of the chiral auxiliary. | Theoretical yield is capped at 50%; often iterative. | Theoretical yield is capped at 50%; requires screening for a suitable enzyme. | High initial cost of chiral ligands and catalysts. |

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust and effective methodologies available to the modern researcher. The choice between asymmetric synthesis, classical resolution, and enzymatic resolution will ultimately be guided by the specific requirements of the project, including scale, cost, time, and available resources.

-

Chiral auxiliary-based asymmetric synthesis offers an elegant and direct path with excellent stereocontrol, as demonstrated by established literature procedures.[1]

-

Classical resolution remains a powerful and scalable option, valued for its simplicity and the low cost of resolving agents.

-

Enzymatic resolution stands out for its environmental compatibility and exceptional selectivity, aligning well with the principles of green chemistry.[7]

-

Catalytic asymmetric hydrogenation represents the cutting edge, offering the most efficient and atom-economical route, and will likely become the method of choice as the cost and availability of effective chiral catalysts continue to improve.[3][5]

Looking forward, the development of novel, more active, and less expensive chiral catalysts for asymmetric hydrogenation and other transformations will continue to enhance the accessibility of this and other vital chiral building blocks. Furthermore, the application of continuous flow technologies to these synthetic routes promises to improve safety, efficiency, and scalability, further empowering chemists in the quest for new and improved therapeutics.

References

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

-

Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega. Retrieved from [Link]

-

Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. (2004). ResearchGate. Retrieved from [Link]

-

ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses. Retrieved from [Link]

- Enantioselective Synthesis of Beta-Amino Acids. (n.d.). Wiley Online Library.

-

Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]

-

Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

-

Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. (1999). PubMed. Retrieved from [Link]

- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2006). ResearchGate. Retrieved from [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved from [Link]

-

LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. (n.d.). Organic Syntheses. Retrieved from [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

synthesis of enantiomerically pure (1R,2R)-2-aminocyclohexanecarboxylic acid

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Introduction

This compound is a conformationally constrained β-amino acid of significant interest in medicinal chemistry and materials science. Its rigid cyclic structure makes it a valuable building block for the synthesis of peptidomimetics, where it helps to induce stable secondary structures like helices in oligomers.[1] This property is crucial for designing enzyme inhibitors, novel therapeutics, and advanced polymers.[2] The synthesis of this compound in its enantiomerically pure trans-configuration, specifically the (1R,2R) isomer, presents a significant stereochemical challenge. This guide provides a detailed exploration of the primary synthetic strategies employed to achieve this, focusing on the underlying principles, detailed experimental protocols, and analytical validation. We will examine three core approaches: classical chiral resolution, modern asymmetric synthesis, and innovative enzymatic methods.

Strategy 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanecarboxylic Acid

Chiral resolution is a foundational technique for separating a racemic mixture into its individual enantiomers.[3] The most common approach involves the use of an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[3][4]

Causality and Experimental Choices

The success of this method hinges on the differential solubility of the two diastereomeric salts formed. The choice of resolving agent is critical and often determined empirically. Chiral acids like tartaric acid or mandelic acid are frequently used to resolve racemic bases (amines), while chiral bases like brucine or (R)-1-phenylethanamine are used for resolving racemic acids.[4] The solvent system for crystallization is equally important, as it directly influences the solubility difference between the diastereomers. The goal is to find conditions where one salt crystallizes preferentially, leaving the other dissolved in the mother liquor. While this method is robust, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded unless a racemization and recycling protocol is implemented.[3]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of racemic trans-2-aminocyclohexanecarboxylic acid using (R,R)-(+)-tartaric acid as the resolving agent.

-

Salt Formation:

-

In a 500 mL round-bottom flask, dissolve 10.0 g of racemic trans-2-aminocyclohexanecarboxylic acid in 200 mL of a 1:1 mixture of methanol and water, heating gently to facilitate dissolution.

-

In a separate beaker, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in 100 mL of the same solvent mixture.

-

Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to promote crystallization.

-

-

Fractional Crystallization:

-

Collect the resulting crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

Concentrate the mother liquor to half its volume and cool again to obtain a second crop of crystals, which will be enriched in the other diastereomer.

-

The purity of the separated salts should be checked by measuring the specific optical rotation. Recrystallize the desired salt from the same solvent system until a constant rotation value is achieved, indicating diastereomeric purity.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the purified diastereomeric salt in a minimal amount of deionized water.

-

Adjust the pH to the isoelectric point of the amino acid (approx. pH 6) by the slow addition of a base, such as 1 M sodium hydroxide, to precipitate the free amino acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the enantiomerically pure this compound by vacuum filtration, wash with cold water, and dry under vacuum.

-

Workflow Diagram: Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from prochiral or achiral starting materials, thereby avoiding the 50% material loss inherent in classical resolution.[3] These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Method A: Stereoselective Conjugate Addition

One powerful approach involves the highly stereoselective conjugate addition of a homochiral lithium amide to a cyclohexene-derived α,β-unsaturated ester.[5] The chiral amide adds to the β-position of the double bond, creating two new stereocenters. The inherent chirality of the amide directs the approach to the substrate, leading to a high diastereoselectivity in the product.

-

Preparation of the Chiral Lithium Amide:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-benzyl-N-(α-methylbenzyl)amine in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Add an equimolar amount of n-butyllithium dropwise, and stir the solution for 30 minutes to ensure complete formation of the lithium amide.

-

-

Conjugate Addition:

-

To the cold (-78°C) lithium amide solution, add a solution of tert-butyl 1-cyclohexene-1-carboxylate in anhydrous THF dropwise.

-

Stir the reaction mixture at -78°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

-

Workup and Deprotection:

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-protected β-amino ester is then deprotected. The benzyl groups can be removed by catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst).

-

Finally, the tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane to yield the target this compound.

-

Caption: Asymmetric synthesis via stereoselective conjugate addition.

Strategy 3: Enzymatic and Biocatalytic Methods

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Method A: Enzymatic Reductive Amination

Enzymatic reductive amination is a cutting-edge technique for producing chiral amines. Imine Reductases (IREDs) or Transaminases, often enhanced through protein engineering, can catalyze the conversion of a prochiral ketone to a chiral amine with very high stereoselectivity.[6] By selecting or engineering the appropriate enzyme, it is possible to synthesize specific stereoisomers, including both cis and trans products, from the same starting material.[6]

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Add 2-oxocyclohexanecarboxylic acid as the substrate.

-

Add an amine source, typically ammonia (e.g., ammonium chloride).

-

Add a cofactor regeneration system. For IREDs, this is typically NAD(P)H, which can be regenerated using a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.

-

Initiate the reaction by adding the engineered imine reductase (IRED) enzyme, which has been selected for its ability to produce the (1R,2R) isomer.

-

-

Reaction and Monitoring:

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the conversion of the keto acid and the formation of the amino acid product using HPLC.

-

-

Product Isolation:

-

Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by heat or pH change).

-

Remove the denatured protein by centrifugation.

-

Isolate the product from the aqueous solution using ion-exchange chromatography. Elute the amino acid and concentrate the relevant fractions to obtain the pure (1R,2R)-product.

-

Caption: Synthesis of (1R,2R)-ACHC via enzymatic reductive amination.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, and more importantly, the enantiomeric and diastereomeric purity of the final product.

| Parameter | Method | Expected Result |

| Identity & Purity | ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the structure of 2-aminocyclohexanecarboxylic acid. |

| Purity | HPLC-MS | Single major peak corresponding to the mass of the target compound (143.19 g/mol ).[2] |

| Enantiomeric Purity | Chiral HPLC | Single peak, indicating >99% enantiomeric excess (e.e.). |

| Stereochemical Identity | Polarimetry (Specific Rotation) | [α]D²⁰ = -79.0 to -74.0 (c=1, H₂O).[2] |

Conclusion

The can be accomplished through several distinct strategies. Classical chiral resolution is a well-established but less atom-economical method. Asymmetric synthesis , particularly through stereoselective conjugate addition, offers a more efficient and direct route to the desired enantiomer. The most modern approach, biocatalysis , provides a highly selective, scalable, and sustainable manufacturing process. The choice of method depends on project-specific requirements, including scale, cost, available expertise, and the stringent purity demands of pharmaceutical and research applications.

References

-

ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

-

Scilit. (n.d.). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. This compound [myskinrecipes.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Abstract

(1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest within the pharmaceutical and materials science sectors. Its rigid, chiral cyclohexane backbone imposes distinct conformational constraints, making it a valuable building block for creating peptides and peptidomimetics with predictable and stable secondary structures, such as helices.[1] This guide provides a comprehensive analysis of the core physicochemical properties of the (1R,2R)-stereoisomer, offering foundational data and experimental insights for researchers engaged in drug development, asymmetric synthesis, and peptide chemistry. We will delve into its structural characteristics, spectroscopic profile, and key physical parameters, supported by validated experimental protocols.

Molecular Structure and Stereochemical Implications

The defining feature of this compound is the trans configuration of its amino and carboxylic acid functional groups on the cyclohexane ring. This specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape and its subsequent behavior in larger molecular assemblies.

The trans arrangement minimizes steric hindrance between the two bulky functional groups, leading to a conformationally stable chair form. This inherent rigidity is exploited in the field of "foldamers," where β-amino acids like trans-ACHC are used to construct unnatural peptides that fold into specific, stable conformations, a critical aspect for designing enzyme inhibitors and other bioactive molecules.[1][2]

Caption: 2D structure of this compound.

Core Physicochemical Data

Precise physicochemical data is fundamental for applications ranging from reaction optimization to formulation development. The properties of (1R,2R)-ACHC are summarized below. This data is critical for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [2][4][5] |

| Purity | Typically ≥97.5% | [2][5] |

| Melting Point | 0°C (Predicted, likely a placeholder value) | [3] |

| Specific Rotation [α]D²⁰ | -74.0° to -79.0° (c=1, H₂O) | [2][4][5] |

| Solubility | Soluble in water | [3] |

| pKa (Predicted) | 3.77 ± 0.28 | [3] |

| Storage Temperature | Room Temperature; keep sealed in a dry, dark place | [3][4] |

Note on Melting Point: The reported value of 0°C is likely a database placeholder and should be experimentally verified. For a crystalline solid of this nature, a melting point well above 100°C, likely with decomposition, would be expected.

Spectroscopic and Analytical Profile

A robust analytical workflow is essential for confirming the identity, purity, and stereochemistry of (1R,2R)-ACHC. The expected spectroscopic signatures are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups. Based on its structure, the following characteristic absorption bands are expected:

-

~3200-3400 cm⁻¹: N-H stretching from the primary amine (can be broad).

-

~3000 cm⁻¹ (very broad): O-H stretching from the carboxylic acid, often overlapping with C-H stretches.[6]

-

~2850-3000 cm⁻¹: C-H stretching from the sp³ hybridized carbons of the cyclohexane ring.[6]

-

~1700-1720 cm⁻¹: A strong C=O (carbonyl) stretch from the carboxylic acid.[6]

-

~1450-1600 cm⁻¹: N-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailed structural elucidation.

-

¹H NMR: The spectrum will be complex due to the cyclohexane ring protons. Key expected signals include a broad singlet for the carboxylic acid proton (highly dependent on solvent, often >10 ppm), signals for the two methine protons (CH-N and CH-COOH), and a series of multiplets for the eight methylene protons of the cyclohexane ring.

-

¹³C NMR: The spectrum should display seven distinct carbon signals: one for the carbonyl carbon (~175-185 ppm), two for the methine carbons, and four for the methylene carbons of the ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Enantiomeric purity is a critical quality attribute for any chiral compound used in pharmaceutical development. Chiral HPLC is the gold standard for this assessment. A variety of chiral stationary phases (CSPs), particularly those based on polysaccharides or macrocyclic glycopeptides, are effective for separating amino acid enantiomers.[7] The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol with an acidic or basic modifier, is crucial for achieving optimal resolution.[7]

Experimental Methodologies and Workflows

To ensure scientific integrity, all protocols must be self-validating. The following workflow and detailed procedures represent a standard approach for the comprehensive characterization of (1R,2R)-ACHC.

Caption: A logical workflow for the identity and purity verification of (1R,2R)-ACHC.

Protocol 1: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific optical rotation, a fundamental property of a chiral substance, and confirm the enantiomeric form.

Causality: The specific rotation ([α]) is an intrinsic property that depends on the molecule's interaction with plane-polarized light. For (1R,2R)-ACHC, a negative rotation is expected, confirming its levorotatory nature.[2][5]

Methodology:

-

Preparation of Solution: Accurately weigh approximately 100 mg of (1R,2R)-ACHC and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a concentration (c) of approximately 1 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water) to set the zero point. Ensure the sodium D-line (589 nm) is used as the light source and the temperature is maintained at 20°C.

-

Measurement: Rinse and fill a 1-decimeter (l = 1 dm) polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take at least three independent readings and calculate the average.

-

Calculation: Calculate the specific rotation using the formula:

-

[α]D²⁰ = α / (l × c)

-

Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

-

Trustworthiness: This protocol is self-validating by comparing the experimentally determined value against the established literature range (-74.0° to -79.0°).[2][4][5] A result outside this range may indicate impurities or incorrect stereochemistry.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess (e.e.) of the (1R,2R)-isomer relative to its (1S,2S)-enantiomer.

Causality: Chiral separations rely on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[8] The differing stability of these complexes leads to different retention times, allowing for separation and quantification.

Methodology:

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as a Chiralpak AD or Chiralcel OD-H column, which are known for broad applicability to chiral amines and acids.[7]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and 2-propanol (e.g., 90:10 v/v). Since the analyte is an amino acid, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and ensure consistent ionization of the functional groups.[7]

-

Sample Preparation: Prepare a sample solution of (1R,2R)-ACHC at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Run a standard of the racemate (a 1:1 mixture of (1R,2R) and (1S,2S) isomers) to determine the retention times of both enantiomers.

-

Inject the sample and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula:

-

% e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100

-

Where Area₁ is the peak area of the major enantiomer ((1R,2R)-ACHC) and Area₂ is the peak area of the minor enantiomer.

-

-

Trustworthiness: The method is validated by the successful resolution of the racemic standard. The calculated % e.e. provides a quantitative measure of purity that is essential for regulatory and quality control purposes in drug development.

Conclusion

This compound is a conformationally constrained chiral building block with well-defined physicochemical properties. Its key characteristics—a high degree of optical purity confirmed by a strong negative specific rotation, water solubility, and a rigid trans configuration—make it an invaluable tool for medicinal chemists. The analytical methods detailed in this guide provide a robust framework for ensuring the identity and purity of this compound, which is critical for its successful application in the synthesis of structurally complex and biologically active molecules.

References

- Chem-Impex. (n.d.). 1S,2R-Boc-2-aminocyclohexane carboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7128325, (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid.

- SQUARIX. (n.d.). (1S,2R/1R,2S)-2-aminocyclohexane carboxylic acid.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 26685-83-6.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7128323, (1S,2S)-2-Aminocyclohexanecarboxylic Acid.

- TCI Chemicals. (n.d.). This compound | 26685-83-6.

- Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.

- Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.

- Sigma-Aldrich. (n.d.). (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid AldrichCPR.

- Sigma-Aldrich. (n.d.). (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid AldrichCPR.

- Gellman, S. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers.

- ResearchGate. (2025). Chiral Separations: Methods and Protocols.

- Unknown. (n.d.).

- Francois, Y., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245.

- ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

- Perrin, C., et al. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry.

- Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 107(3), 793-832.

- ChemicalBook. (n.d.). 233661-54-6((1R,2R)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID) Product Description.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702611, (1R,2R)-2-aminocyclopentanecarboxylic acid.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- CAS. (n.d.). 1-Aminocyclohexanecarboxylic acid.

- Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.

- ChemicalBook. (n.d.). (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2.

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- TMP Chem. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

Sources

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 26685-83-6 [amp.chemicalbook.com]

- 4. This compound | 26685-83-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-Depth Technical Guide to the Crystal Structure Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Prepared by: A Senior Application Scientist

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the structural crystallography of (1R,2R)-2-aminocyclohexanecarboxylic acid. As a chiral β-amino acid, its three-dimensional structure is fundamental to its function as a building block in peptidomimetics, foldamers, and pharmacologically active agents. This document delves into the principles of its solid-state conformation, the determinative role of intermolecular forces, and the established methodologies for such an analysis.

A note on data availability: As of the latest search of the Cambridge Structural Database (CSD), a public crystal structure for the monomer of this compound has not been deposited.[1][2] Therefore, this guide will leverage the detailed, authoritative crystallographic data from oligomers of this amino acid to analyze its intrinsic conformational and packing preferences. This approach provides profound insights, as the short-range interactions governing the structure of the monomer are well-represented within these oligomeric crystals.

Introduction: The Structural Significance of a Constrained β-Amino Acid

This compound (trans-ACHC) is a conformationally constrained amino acid. Unlike linear amino acids, the cyclohexane backbone imposes significant rigidity, which is a highly desirable trait in drug design for controlling the shape and stability of peptides and other molecules. Understanding its crystal structure is paramount as it reveals:

-

Intrinsic Conformational Preferences: The lowest energy conformation of the molecule, including the chair form of the cyclohexane ring and the relative orientation of the amino and carboxyl substituents.

-

Intermolecular Interactions: The specific hydrogen-bonding networks and van der Waals forces that dictate how the molecules pack in the solid state.[3] These interactions are crucial for predicting crystal habit, polymorphism, and physicochemical properties like solubility and stability.

-

Supramolecular Assembly: How the molecule acts as a tecton (a building block) for designing complex, ordered solid-state architectures, such as helical foldamers.[4][5]

The Experimental Workflow: From Molecule to Solved Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD) .[6] The process is a self-validating system, where the quality of the final structure is directly tied to the quality of the experimental data at each preceding step.

Step-by-Step Experimental Protocol

-

Crystallization (The Critical First Step) :

-

Objective : To grow a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (no significant cracks or twinning).[7]

-

Methodology (Vapor Diffusion) :

-

Dissolve a high-purity sample of this compound in a suitable solvent (e.g., water or a water/alcohol mixture) to near-saturation.

-

Place this solution as a droplet (e.g., 2-5 µL) on a siliconized glass slide.

-

Invert the slide over a reservoir containing a precipitant (an "anti-solvent" in which the compound is less soluble, such as isopropanol or acetone). This is known as the "hanging drop" method.

-

Seal the system. Over time, the vapor of the more volatile solvent in the drop will slowly diffuse into the reservoir, while the anti-solvent vapor diffuses into the drop.

-

This gradual increase in the concentration of the anti-solvent slowly reduces the solubility of the compound, ideally leading to the formation of well-ordered single crystals.

-

-

Causality : Slow, controlled precipitation is key. Rapid crashing out of the solution leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for SC-XRD.

-

-

Data Collection :

-

Objective : To measure the angles and intensities of X-rays diffracted by the crystal.

-

Methodology :

-

Mount a suitable crystal on a goniometer head, often flash-cooled in a cryostream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Position the crystal in a finely focused, monochromatic X-ray beam.

-

Rotate the crystal in the beam, collecting a series of diffraction images at different orientations. Each spot (reflection) on the images corresponds to a specific set of crystal lattice planes.

-

Modern diffractometers use sensitive detectors (e.g., CCD or CMOS) to record the intensity and position of thousands of reflections.

-

-

-

Structure Solution and Refinement :

-

Objective : To convert the diffraction pattern into a 3D model of the atomic arrangement.

-

Methodology :

-

Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.

-

Space Group Determination : Systematic absences in the diffraction pattern reveal the symmetry elements within the crystal, allowing for the determination of one of the 230 possible space groups.

-

Structure Solution (Phase Problem) : The intensities of the reflections provide the amplitudes of the scattered X-rays, but the phase information is lost. "Direct methods" or "Patterson methods" are computational techniques used to estimate these initial phases and generate a preliminary electron density map.

-

Model Building and Refinement : An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

-

-

Visualization of the Crystallographic Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of the trans-2-Aminocyclohexanecarboxylic Acid Moiety

While the monomer structure is unavailable, the crystal structures of a tetramer and a hexamer of optically active trans-ACHC provide a definitive look into its solid-state behavior.[4][5]

Molecular Conformation

In the crystalline state, each trans-ACHC residue adopts a predictable and stable conformation:

-

Cyclohexane Ring : The six-membered ring exists in a classic chair conformation . This is the lowest energy conformation for cyclohexane systems, minimizing both angle strain and torsional strain.

-

Substituent Positions : The amino and carboxyl groups are positioned diequatorially . This arrangement is sterically favored over a diaxial conformation, which would introduce significant unfavorable 1,3-diaxial interactions.

-

Zwitterionic State : Like most amino acids in the solid state, the molecule exists as a zwitterion, with a proton transferred from the carboxylic acid group (-COOH) to the amino group (-NH₂), resulting in a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group. This is critical for its hydrogen bonding capabilities.

Intermolecular Interactions: The Dominance of Hydrogen Bonding

The crystal packing is governed by a robust network of intermolecular hydrogen bonds, primarily involving the zwitterionic termini. The ammonium group acts as a strong hydrogen bond donor, while the carboxylate group is an excellent acceptor.[8]

Analysis of the oligomer structures reveals a highly ordered, repeating pattern of hydrogen bonds that drives the formation of a specific secondary structure known as a 14-helix .[4][5] This helix is defined by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of the residue two positions away in the chain, forming a stable 14-membered ring.

Even in a hypothetical monomer crystal, we can confidently predict that the primary packing motif would involve strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. These interactions would link the molecules together, likely forming chains or sheets.

Quantitative Data from a Related Structure

For illustrative purposes, the table below contains representative hydrogen bond data from the crystal structure of a related compound, cis-4-ammoniocyclohexanecarboxylate.[9] This data exemplifies the types and strengths of interactions expected for this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1A | O1 | 0.91 | 1.84 | 2.745 | 174 |

| N1 | H1B | O2 | 0.87 | 2.09 | 2.942 | 169 |

| N1 | H1C | O2 | 0.93 | 1.84 | 2.763 | 171 |

Table 1: Representative N-H···O Hydrogen Bond Geometries from a related aminocyclohexanecarboxylate crystal structure.[9] Strong, linear hydrogen bonds are indicated by D···A distances well under the sum of van der Waals radii and angles approaching 180°.

Visualization of the Primary Hydrogen Bonding Motif

Caption: The dominant N⁺-H···O⁻ hydrogen bond interaction.

Implications for Drug Development and Materials Science

The structural insights gained from crystallographic analysis directly inform the application of this compound:

-

Predicting Solid-State Properties : The strong hydrogen-bonding network suggests that the compound will have a high melting point and relatively low solubility in non-polar solvents. Understanding potential polymorphic forms, which would have different packing arrangements, is critical for drug formulation and stability.

-

Rational Design of Foldamers : The clear propensity of this molecule to induce a 14-helical structure allows scientists to design β-peptides with predictable, stable, and functionally relevant three-dimensional shapes.[4][5] These folded structures can mimic natural peptides to interact with biological targets.

-

Chiral Auxiliary : The rigid, well-defined conformation makes it an excellent chiral auxiliary in asymmetric synthesis, where it can effectively control the stereochemical outcome of a reaction.

Conclusion

The crystal structure analysis of this compound, informed by high-quality data from its oligomers, reveals a molecule with a strong intrinsic preference for a diequatorial chair conformation. Its solid-state architecture is overwhelmingly dictated by a network of robust N⁺-H···O⁻ hydrogen bonds, which drive the formation of highly ordered supramolecular structures like the 14-helix. This detailed structural understanding provides a solid foundation for the rational design of novel pharmaceuticals, functional materials, and advanced synthetic methodologies.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(27), 6206–6212. [Link]

-

Gellman, S. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison Libraries. [Link]

-

Ávila, E. E., Mora, A. J., Delgado, G. E., Ramírez, B. M., Bahsas, A., & Koteich, S. (2004). Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 60(8), o584-o586. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 2, 2026, from [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved January 2, 2026, from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 2, 2026, from [Link]

-

Hartlieb, K. J., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 55(48), 15055-15059. [Link]

-

Kaj, N., et al. (2006). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 106(5), 1985-2035. [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Jeffrey, G. A., & Saenger, W. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag. [Link]

-

Yeates, T. O., & Kent, S. B. (2012). Racemic protein crystallography. Annual review of biophysics, 41, 41-61. [Link]

-

Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2316. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). The Hydrogen Bond. Retrieved January 2, 2026, from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved January 2, 2026, from [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Racemic crystallography - Wikipedia [en.wikipedia.org]

- 7. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Introduction: The Structural Significance of a Chiral Cycloaliphatic β-Amino Acid

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclohexyl backbone imparts a well-defined conformational constraint, making it a valuable building block for the synthesis of peptidomimetics, foldamers with predictable secondary structures, and novel therapeutic agents. The trans-relationship between the amino and carboxylic acid functionalities on the cyclohexane ring further dictates its three-dimensional geometry and potential for intermolecular interactions.

For researchers and drug development professionals, a thorough understanding of the spectroscopic properties of this compound is paramount for structural confirmation, purity assessment, and the characterization of its derivatives. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a field-proven perspective on its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its defined stereochemistry, gives rise to a unique spectroscopic fingerprint. The following sections will detail the expected spectroscopic data and provide insights into their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) will exhibit distinct signals for the protons on the cyclohexane ring and the α-protons. Due to the chiral nature and the conformational rigidity of the ring, many of the methylene protons are diastereotopic and will appear as complex multiplets.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.25 | m | 1H | H-2 | The proton on the carbon bearing the amino group is expected to be deshielded and will appear as a multiplet due to coupling with adjacent protons. |

| ~2.50 | m | 1H | H-1 | The proton on the carbon bearing the carboxylic acid group is also deshielded and will show complex coupling. |

| 1.20 - 2.10 | m | 8H | Cyclohexyl CH₂ | The methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets in the aliphatic region. The diastereotopic nature of these protons leads to complex splitting patterns. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The choice of solvent is critical; D₂O is often used for amino acids to exchange the labile amine and carboxylic acid protons, simplifying the spectrum.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to deduce the proton connectivity.

Causality in Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the complex multiplets of the cyclohexane ring protons, which would otherwise be a broad, uninterpretable signal at lower field strengths. The choice of D₂O as a solvent is a deliberate strategy to simplify the spectrum by removing the broad signals from the NH₂ and COOH protons, allowing for a clearer observation of the carbon-bound protons.

Visualizing the NMR Workflow

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum. |

| ~55 | C-2 | The carbon attached to the amino group is deshielded by the electronegative nitrogen atom. |

| ~45 | C-1 | The carbon bearing the carboxylic acid group is also deshielded. |

| 20 - 35 | Cyclohexyl CH₂ | The four methylene carbons of the cyclohexane ring are expected to have distinct chemical shifts due to their different spatial environments, appearing in the aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each carbon. A longer acquisition time is typically required compared to ¹H NMR.

-

Data Processing and Analysis: Similar to ¹H NMR, the data is processed via Fourier transform, and the chemical shifts of the resulting peaks are correlated to the carbon atoms in the molecule.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR data provides a self-validating system for structure confirmation. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons, and this can be cross-referenced with the integration and multiplicity patterns in the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound, the characteristic vibrations of the amino and carboxylic acid groups will be prominent.

Characteristic IR Absorption Bands (Solid State, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 2400 (broad) | Strong, Broad | O-H stretch | Carboxylic Acid |

| ~3000 | Medium | N-H stretch | Amino Group |

| 2930, 2855 | Strong | C-H stretch | Cyclohexyl CH₂ |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1640 | Medium | N-H bend | Amino Group |

| ~1400 | Medium | O-H bend | Carboxylic Acid |

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Authoritative Grounding: The broad absorption in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[1][2] The strong carbonyl (C=O) stretch around 1710 cm⁻¹ further confirms the presence of the carboxylic acid moiety.[1][3]

Visualizing the Spectroscopic Correlation

Caption: Correlation of the molecular structure with key features in different spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for confirming the molecular weight and gaining insights into the molecule's structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

Expected Molecular Ion Peak ([M+H]⁺): m/z 144.1

Key Fragmentation Pathways:

The fragmentation of cyclic amino acids in the mass spectrometer can be complex. Upon ionization, the molecular ion can undergo several characteristic fragmentation pathways:

-

Loss of Water (H₂O): A common fragmentation for molecules containing a carboxylic acid, resulting in a peak at m/z 126.1.

-

Loss of the Carboxyl Group (COOH): Decarboxylation can lead to a fragment at m/z 99.1.

-

Ring Opening and Subsequent Fragmentations: The cyclic structure can open, leading to a variety of smaller fragments. The interpretation of these can provide further structural information.[4][5][6]

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow) to achieve a stable spray and good signal intensity.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the mass spectrum to identify the molecular ion and key fragment ions.

-

Correlate the observed m/z values with the expected molecular weight and fragmentation patterns to confirm the structure.

-

Self-Validation through Isotopic Peaks: The presence of the M+1 peak (due to the natural abundance of ¹³C) at approximately 1.1% of the intensity of the M peak provides an internal validation of the assigned molecular formula.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation. By understanding the principles behind each technique and the expected spectral features for this important chiral building block, researchers and drug development professionals can confidently identify and characterize it, paving the way for its application in the creation of novel molecules with significant biological and material properties.

References

-

MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry? Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. In RSC Drug Discovery Series. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

-

Ng, J. L., et al. (2016). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1647-1657. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid derivatives

An In-depth Technical Guide to the Biological Activity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives

Foreword: The Structural Advantage of Constrained Scaffolds